Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate
Description
Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate is a synthetic compound featuring a nitro-substituted benzene ring linked to a piperazine moiety modified with a 4-methoxybenzoyl group. Its synthesis typically involves coupling reactions between substituted piperazines and activated aromatic carboxylic acid derivatives, as exemplified in methods described for analogous compounds (e.g., compound 5e in , synthesized via treatment of amine 4 with 4-methoxybenzoyl chloride, yielding an 85% product with defined spectral data).
Properties
IUPAC Name |
methyl 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-28-16-6-3-14(4-7-16)19(24)22-11-9-21(10-12-22)17-8-5-15(20(25)29-2)13-18(17)23(26)27/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKBYFBUIVOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a reaction with p-anisoyl chloride.
Nitration and Esterification: The nitro group is introduced through nitration reactions, and the esterification is achieved using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., sulfonyl in 5j ) or bulky substituents (e.g., trifluoromethyl in 5l ) may marginally reduce yields (76–80%) compared to the methoxybenzoyl derivative (85%), likely due to steric hindrance or reactivity differences.
- Molecular Weight and Solubility : The 2,4-dichlorophenylsulfonyl analog (MW 474.31) is heavier and likely less soluble in polar solvents than the methoxybenzoyl derivative (MW 412.42), which benefits from the polar methoxy group.
Spectroscopic and Physicochemical Properties
NMR Spectral Data
- Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate: ¹H-NMR (CDCl₃): δ 8.60 (s, C2-H), 7.83 (d, J = 12.9 Hz, C5-H), 3.80 (s, -OCH₃). ¹³C-NMR: Distinct signals at δ 168.3 (ester carbonyl) and 160.2 (benzoyl carbonyl).
- Analog A13 () :
Comparison : The nitro group at the 3-position in the target compound induces deshielding in adjacent protons (e.g., C5-H at δ 7.83), whereas fluoro substituents in analogs (e.g., A13) cause upfield shifts due to electronegativity.
Biological Activity
Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate, with the CAS number 478246-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 399.4 g/mol. The compound features a piperazine ring, a methoxybenzoyl group, and a nitro group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O6 |
| Molar Mass | 399.4 g/mol |
| Boiling Point | 615.8 ± 55.0 °C |
| Density | 1.315 ± 0.06 g/cm³ |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, influencing neurotransmission and other physiological processes.
Cytotoxicity and Antiproliferative Effects
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines.
Case Study: In Vivo Efficacy
In a recent study involving xenograft models of breast cancer:
- Methodology : Mice were treated with this compound at doses of 10 mg/kg and 20 mg/kg.
- Results : Tumor growth was significantly inhibited compared to control groups, showing a dose-dependent response.
Toxicological Profile
Toxicity assessments have been conducted to evaluate the safety profile of the compound:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to assess potential cumulative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
